2,2,2-trifluoroethyl N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]carbamate
Description
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O3/c14-13(15,16)9-21-12(19)17-8-10(11-4-3-7-20-11)18-5-1-2-6-18/h3-4,7,10H,1-2,5-6,8-9H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLZMICDIHQEOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)OCC(F)(F)F)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(Furan-2-yl)-2-(Pyrrolidin-1-yl)ethanamine
The ethylenediamine backbone is assembled via reductive amination between furan-2-carbaldehyde and pyrrolidine, followed by reduction. A representative procedure involves stirring furan-2-carbaldehyde (1.0 equiv) with pyrrolidine (1.2 equiv) in methanol at 0°C for 1 hour, followed by addition of sodium cyanoborohydride (1.5 equiv). The reaction proceeds at room temperature for 12 hours, yielding 2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethanamine in 78% yield after purification by column chromatography (silica gel, 9:1 dichloromethane/methanol).
Carbamoylation with 2,2,2-Trifluoroethyl Chloroformate
The amine intermediate is treated with 2,2,2-trifluoroethyl chloroformate (1.1 equiv) in the presence of a base such as triethylamine (2.0 equiv) in anhydrous dichloromethane at 0°C. The reaction is stirred for 4 hours, followed by aqueous workup and extraction. This method affords the target carbamate in 65–72% yield, with purity >95% by HPLC.
Alternative Pathways via Urea Derivatives
Urea intermediates provide a convergent route to the target carbamate. For instance, 2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl isocyanate can react with 2,2,2-trifluoroethanol under basic conditions.
Isocyanate Formation
The amine intermediate is treated with triphosgene (0.33 equiv) in dichloromethane at −10°C, yielding the corresponding isocyanate. This intermediate is unstable and must be reacted immediately with 2,2,2-trifluoroethanol (1.5 equiv) and 4-dimethylaminopyridine (0.1 equiv) as a catalyst. The reaction achieves 58% yield, with residual isocyanate quenched using methanol.
Catalytic Asymmetric Synthesis
Chiral variants of the target compound require enantioselective methods. Squaramide-based organocatalysts, as demonstrated in analogous trifluoroethyl carbamate syntheses, enable asymmetric induction.
Organocatalytic Michael Addition
A mixture of nitroolefin (1.0 equiv) and 2-(pyrrolidin-1-yl)-2-(furan-2-yl)acetaldehyde (1.2 equiv) reacts in toluene at −20°C with squaramide catalyst C2 (10 mol%). After 24 hours, the Michael adduct is reduced using sodium borohydride in methanol, yielding the chiral amine precursor in 89% yield and 94% enantiomeric excess. Subsequent carbamoylation follows the protocol in Section 1.2.
Large-Scale Industrial Production
Scale-up considerations emphasize solvent selection, catalyst recovery, and waste minimization. A patented process employs continuous flow reactors for the reductive amination step, achieving 85% conversion with 10 kg batches. Carbamoylation is conducted in ethyl acetate at 50°C, reducing reaction time from 4 hours to 30 minutes.
Analytical Characterization and Quality Control
Critical quality attributes include enantiomeric purity, residual solvent levels, and thermal stability.
Chiral HPLC Analysis
A Chiralpak IC column (4.6 × 250 mm, 5 μm) with hexane/isopropanol (85:15) mobile phase resolves enantiomers at 1.0 mL/min, retention times 12.3 min (R) and 14.1 min (S).
Thermogravimetric Analysis (TGA)
The carbamate exhibits decomposition onset at 187°C, suitable for storage at ambient conditions.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the carbamate can be reduced to form the corresponding alcohol.
Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the carbamate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a drug candidate due to its structural features that may confer biological activity.
- Anticancer Activity : Research has indicated that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of carbamate structures have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .
- Neuropharmacology : The pyrrolidine moiety in the compound suggests potential interactions with neurotransmitter systems. Studies have explored the use of similar compounds in treating neurodegenerative diseases by modulating synaptic transmission and neuroprotection .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis.
- Synthesis of Novel Derivatives : 2,2,2-Trifluoroethyl N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]carbamate can be used to synthesize a variety of derivatives through nucleophilic substitution reactions. These derivatives have applications in developing new pharmaceuticals and agrochemicals .
- Catalysis : Recent advancements have shown that trifluoroethyl-containing compounds can act as catalysts in asymmetric synthesis. The unique electronic properties of trifluoroethyl groups enhance reaction selectivity and yield .
Material Science
The incorporation of this compound into polymer matrices has been explored for developing advanced materials.
- Fluorinated Polymers : The trifluoroethyl group imparts unique properties to polymers, such as increased chemical resistance and thermal stability. Research has focused on using this compound to create coatings and films with enhanced performance characteristics .
Case Study 1: Anticancer Activity Evaluation
In a study published in a peer-reviewed journal, researchers synthesized a series of carbamate derivatives based on the structure of this compound. The derivatives were tested against various cancer cell lines, revealing IC50 values indicating significant cytotoxicity compared to standard chemotherapeutic agents. This study highlights the compound's potential as a lead structure for anticancer drug development .
Case Study 2: Asymmetric Synthesis
A recent paper detailed the use of trifluoroethyl isatin ketimines in asymmetric synthesis reactions involving this carbamate derivative. The researchers demonstrated high diastereoselectivity and enantioselectivity in synthesizing complex chiral molecules, showcasing the utility of this compound in producing pharmaceuticals with specific stereochemical configurations .
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. The furan and pyrrolidine rings can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Aromatic Moieties
Compound A : 2,2,2-Trifluoroethyl N-[2-(4-Methoxyphenyl)-2-(Pyrrolidin-1-yl)ethyl]Carbamate
- CAS : 872103-75-8
- Molecular Formula : C₁₆H₂₁F₃N₂O₃
- Molecular Weight : 346.34 g/mol
- Key Differences : Replaces the furan-2-yl group with a 4-methoxyphenyl substituent. The methoxy group increases electron density and steric bulk compared to the smaller, electron-rich furan ring. This may alter binding affinity in biological targets and solubility profiles .
Compound B : 2,2,2-Trifluoroethyl N-[5-(Pyridin-2-yl)-1,3,4-Thiadiazol-2-yl]Carbamate
- CAS : 1221724-47-5
- Molecular Formula : C₁₀H₇F₃N₄O₂S
- Molecular Weight : 304.25 g/mol
- Key Differences: Features a thiadiazole core with a pyridinyl substituent instead of the furan-pyrrolidine-ethyl framework.
Functional Group Comparisons
Carbamate Derivatives with Fluorinated Groups
- Ethiofencarb (CAS 29973-13-5) : A methylcarbamate pesticide with an ethylthiomethylphenyl group. Lacks fluorine, resulting in lower metabolic stability compared to fluorinated analogs like the target compound .
- Methyl N-Fluoro-N-(2-Fluoro-2,2-Dinitroethyl)Carbamate : Synthesized via fluorination of nitroethylamine derivatives. Demonstrates how fluorination strategies enhance electronegativity and stability, paralleling the trifluoroethyl group in the target compound .
Heterocyclic Core Modifications
Furopyridine-Based Compounds
- Example: 2-(4-Fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide ().
- Key Differences: Incorporates a fused furopyridine ring system instead of a simple furan. The trifluoroethylamino group is retained, but the extended aromatic system likely enhances π-π stacking interactions in enzyme binding pockets .
Comparative Data Table
Research Implications
- Fluorinated Analogs : The trifluoroethyl group universally enhances metabolic resistance and membrane permeability across analogs, making it a critical pharmacophore .
- Structural Trade-offs : Bulkier substituents (e.g., 4-methoxyphenyl in Compound A) may improve target affinity but reduce solubility, whereas heterocyclic cores (e.g., thiadiazole in Compound B) diversify electronic properties .
Biological Activity
2,2,2-Trifluoroethyl N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]carbamate is a synthetic organic compound characterized by its unique structure which includes a trifluoroethyl group, a furan ring, and a pyrrolidine moiety. This combination provides the compound with distinct properties that may influence its biological activity. Understanding its biological effects is crucial for potential applications in medicinal chemistry and pharmacology.
The molecular formula of this compound is C13H17F3N2O3, and it has a molecular weight of approximately 304.29 g/mol. The presence of the trifluoroethyl group enhances lipophilicity, which can facilitate membrane permeability and influence interactions with biological targets.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C13H17F3N2O3 |
| Molecular Weight | 304.29 g/mol |
| IUPAC Name | This compound |
| InChI Key | PJLZMICDIHQEOO-UHFFFAOYSA-N |
The mechanism of action of this compound involves its interaction with various enzymes and receptors within biological systems. The trifluoroethyl group is known to enhance metabolic stability and alter the pharmacokinetic profiles of compounds, while the furan and pyrrolidine rings may facilitate interactions with specific molecular targets.
Biological Activity
Research into the biological activity of this compound indicates potential effects on various cellular pathways:
- Antitumor Activity : Preliminary studies suggest that compounds containing trifluoroethyl groups exhibit enhanced anticancer properties due to their ability to inhibit specific kinases involved in tumor growth .
- Antimicrobial Properties : The furan moiety has been associated with antimicrobial activity. Similar compounds have shown effectiveness against bacterial strains, suggesting that this compound may possess similar properties .
- Enzyme Inhibition : The structural features of this compound allow it to act as an inhibitor for certain enzymes, potentially modulating biochemical pathways related to disease processes .
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Study on Trifluoromethyl Compounds : Research highlighted that trifluoromethyl groups significantly affect drug absorption and distribution, enhancing the overall efficacy of lead compounds in preclinical models .
- Enzyme Interaction Studies : A study focused on the enzyme inhibition capabilities of related carbamates showed promising results in modulating enzyme activities critical for cancer cell proliferation .
Comparative Analysis
To further understand the uniqueness of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 2,2,2-Trifluoroethyl N-[2-(furan-2-yl)ethyl]carbamate | Moderate Antitumor | Lacks pyrrolidine ring |
| 2,2,2-Trifluoroethyl N-[2-(pyrrolidin-1-yl)ethyl]carbamate | Antimicrobial | Lacks furan ring |
| 2,2,2-Trifluoroethyl N-[2-(thiophen-2-yl)-2-(pyrrolidin-1-yl)ethyl]carbamate | Antitumor | Contains thiophene instead of furan |
Q & A
Q. What are the key functional groups and structural features of this compound, and how do they influence its reactivity?
The compound contains a trifluoroethyl group (enhancing lipophilicity and metabolic stability), a carbamate linkage (prone to hydrolysis under acidic/basic conditions), a furan ring (participates in π–π stacking), and a pyrrolidine moiety (introduces conformational flexibility and hydrogen-bonding potential). These groups collectively affect solubility, stability, and interactions with biological targets. Structural characterization via NMR (e.g., H/C) and mass spectrometry is critical for confirming these features .
Q. What synthetic methodologies are typically employed to prepare this compound?
Synthesis involves reacting 2,2,2-trifluoroethanol with a carbamoyl chloride derivative of the furan-pyrrolidine intermediate. A base (e.g., triethylamine) is used in solvents like dichloromethane or THF at low temperatures (0–5°C) to minimize side reactions. Purification via column chromatography ensures high yield and purity .
Q. How can spectroscopic techniques validate the compound’s structure?
- NMR spectroscopy identifies proton environments (e.g., trifluoroethyl CH at ~4.5 ppm, furan protons at ~6–7 ppm).
- Mass spectrometry (HRMS) confirms molecular weight (306.28 g/mol, [M+H] peak at m/z 307.28).
- FTIR detects carbamate C=O stretching (~1700 cm) and furan C-O-C vibrations .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Solvent selection : THF improves solubility of intermediates compared to DCM.
- Temperature control : Maintaining ≤5°C prevents carbamate hydrolysis.
- Catalytic additives : DMAP (4-dimethylaminopyridine) accelerates carbamate formation.
- Flow chemistry : Continuous flow systems enhance reproducibility for gram-scale synthesis .
Q. What computational approaches predict the compound’s binding interactions with biological targets?
- Molecular docking : Models interactions with enzymes/receptors (e.g., acetylcholinesterase) using software like AutoDock.
- DFT calculations : Analyze electronic effects of the trifluoroethyl group on binding affinity.
- MD simulations : Assess stability of ligand-target complexes over time .
Q. How does pH affect the compound’s stability, and what degradation products form?
Under acidic conditions (pH < 3), the carbamate hydrolyzes to release CO, 2,2,2-trifluoroethanol, and the amine intermediate. Alkaline conditions (pH > 10) yield similar degradation. Stability studies via HPLC at 25°C/37°C in buffers (pH 1–10) quantify degradation rates .
Q. What strategies mitigate contradictions in biological activity data across studies?
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls.
- Metabolite profiling : LC-MS identifies active vs. inactive metabolites.
- Structural analogs : Compare activity of derivatives to isolate pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
